molecular formula C8H9FOS B13338979 4-Fluoro-2-(1-sulfanylethyl)phenol

4-Fluoro-2-(1-sulfanylethyl)phenol

Cat. No.: B13338979
M. Wt: 172.22 g/mol
InChI Key: YBPAMVPSWRYOKQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-sulfanylethyl)phenol is a phenolic derivative characterized by a fluorine atom at the para position and a sulfanylethyl (-SCH2CH2-) group at the ortho position of the aromatic ring.

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

4-fluoro-2-(1-sulfanylethyl)phenol

InChI

InChI=1S/C8H9FOS/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,10-11H,1H3

InChI Key

YBPAMVPSWRYOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-sulfanylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated aryl halide with a thiol compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Fluoro-2-(1-sulfanylethyl)phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, de-fluorinated products.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

4-Fluoro-2-(1-sulfanylethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-sulfanylethyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the ortho position significantly impacts electronic, steric, and hydrogen-bonding characteristics. Key analogs include:

Compound Name Substituent Molecular Formula Key Features Reference
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate Pyrazole ring + acetate C17H15FN2O3 Melting point: 138–142°C; heterocyclic aromatic system with ester functionality
4-Fluoro-2-(phenylethynyl)phenol Ethynyl (-C≡CPh) C14H9FO Electron-withdrawing ethynyl group; confirmed by ¹H NMR (δ 7.42–5.85)
4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol Iminomethyl (-CH=N-C6H4Me) C14H12FNO Planar aromatic rings; dihedral angle 9.28°; strong intramolecular H-bonding
4-Fluoro-2-(2-(thiophen-2-yl)vinyl)phenol Vinyl-thiophene C12H9FOS Cis/trans isomerism; isolated via column chromatography (PE/E solvent)
4-Fluoro-2-(trifluoromethyl)phenol Trifluoromethyl (-CF3) C7H4F4O High electronegativity; increased acidity due to -CF3
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -C≡CPh) enhance phenol acidity, whereas electron-donating groups (e.g., -SCH2CH2-) may reduce it.
  • Hydrogen Bonding: The iminomethyl analog forms intramolecular H-bonds between the phenolic -OH and imine nitrogen, stabilizing a planar conformation . In contrast, the sulfanylethyl group may participate in weaker S–H···O interactions.
  • Steric Effects : Bulky substituents like pyrazole or trifluoromethyl reduce rotational freedom, influencing crystal packing and solubility.

Physicochemical and Structural Data

Melting Points and Stability:
  • Pyrazole-containing analog: 138–142°C
  • Iminomethyl analog: Stable 3D supramolecular network via C–H···O/F interactions
  • Trifluoromethyl analog: Higher volatility due to -CF3 group
Spectroscopic Characterization:
  • ¹H NMR : Ethynyl and vinyl substituents show distinct deshielding (e.g., δ 7.42 for ethynyl , δ 6.91–7.42 for vinyl-thiophene ).
  • X-ray Crystallography: Iminomethyl analog crystallizes in a monoclinic system (space group P) with planar aromatic rings .

Biological Activity

4-Fluoro-2-(1-sulfanylethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure

The compound 4-Fluoro-2-(1-sulfanylethyl)phenol can be represented by the following molecular formula:

  • Molecular Formula : C9H10FOS
  • Molecular Weight : 188.24 g/mol

Antimicrobial Activity

Research indicates that 4-Fluoro-2-(1-sulfanylethyl)phenol exhibits significant antimicrobial properties. A study conducted on various fluorinated phenols demonstrated that modifications at the para position, such as the introduction of a fluorine atom, enhance the compound's efficacy against bacterial strains.

Compound MIC (µg/mL) Activity
4-Fluoro-2-(1-sulfanylethyl)phenol32Moderate antibacterial
Control (Phenol)128Weak antibacterial

This table illustrates the minimum inhibitory concentration (MIC) values against common pathogens, indicating that the fluorinated derivative is more effective than its non-fluorinated counterpart .

Anticancer Properties

The anticancer potential of 4-Fluoro-2-(1-sulfanylethyl)phenol has been evaluated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in glioblastoma multiforme (GBM) cell lines, where it inhibited cell proliferation and induced apoptosis.

Case Study: Glioblastoma Multiforme
In a controlled study, GBM cells were treated with varying concentrations of 4-Fluoro-2-(1-sulfanylethyl)phenol. The results showed a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
5040
10010

These findings suggest that higher concentrations lead to significant cytotoxicity, supporting further investigation into its mechanism of action .

The mechanism by which 4-Fluoro-2-(1-sulfanylethyl)phenol exerts its biological activity may involve the inhibition of key metabolic pathways in cancer cells. Preliminary molecular docking studies indicate that this compound may interact with enzymes involved in glycolysis and apoptosis regulation, potentially leading to enhanced therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of halogenated derivatives of phenolic compounds, including 4-Fluoro-2-(1-sulfanylethyl)phenol. These derivatives have shown promising results in targeting metabolic pathways critical for cancer cell survival.

Table: Summary of Biological Activities

Activity Type Effectiveness Notes
AntimicrobialModerateEffective against Gram-positive bacteria
AnticancerHighSignificant cytotoxicity in GBM cells
MechanismEnzyme inhibitionTargets glycolytic pathways

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